molecular formula C17H16O5 B113442 7-Hydroxy-5,8-dimethoxyflavanone CAS No. 54377-24-1

7-Hydroxy-5,8-dimethoxyflavanone

Cat. No.: B113442
CAS No.: 54377-24-1
M. Wt: 300.3 g/mol
InChI Key: JPDGNPJTSCOMQE-UHFFFAOYSA-N
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Description

7-Hydroxy-5,8-dimethoxyflavanone is a naturally occurring flavonoid compound isolated from the ethanol extract of the whole plants of Sarcandra hainanensis . This compound belongs to the flavanone class of flavonoids, which are known for their diverse biological activities and potential therapeutic applications.

Biochemical Analysis

Cellular Effects

The cellular effects of 7-Hydroxy-5,8-dimethoxyflavanone are also not fully explored. Flavonoids are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound on various types of cells and cellular processes need to be investigated further.

Molecular Mechanism

It is known that flavonoids can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-5,8-dimethoxyflavanone typically involves the use of chalcones as intermediates. One common synthetic route includes the reaction of 5,7-dimethoxyflavanone with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of potassium hydroxide (KOH) to form the corresponding oxime . This intermediate can then be further treated with hydrobromic acid (HBr) in acetic acid (AcOH) to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from plant sources such as Sarcandra hainanensis. The extraction process typically includes ethanol extraction followed by chromatographic purification to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-5,8-dimethoxyflavanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the flavanone to its corresponding dihydroflavanone.

    Substitution: Substitution reactions can occur at the hydroxyl or methoxy groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroflavanones.

    Substitution: Various substituted flavanones depending on the reagent used.

Comparison with Similar Compounds

Uniqueness: 7-Hydroxy-5,8-dimethoxyflavanone is unique due to its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications. Its ability to inhibit cytochrome P450 enzymes and its antioxidant properties make it a valuable compound for further research and development .

Properties

IUPAC Name

7-hydroxy-5,8-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-20-14-9-12(19)16(21-2)17-15(14)11(18)8-13(22-17)10-6-4-3-5-7-10/h3-7,9,13,19H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDGNPJTSCOMQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=O)CC(OC2=C(C(=C1)O)OC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635882
Record name 7-Hydroxy-5,8-dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54377-24-1
Record name 7-Hydroxy-5,8-dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the source of 7-hydroxy-5,8-dimethoxyflavanone and how was it isolated?

A1: this compound was isolated from the branches of Piper glandulosissimum (Piperaceae), a plant species. The study utilized various spectroscopic techniques, including IR, UV, 1H and 13C NMR, alongside 2D NMR analyses (HMQC, HMBC, COSY and NOESY) to characterize the compound [].

Q2: What antimicrobial activity has been reported for this compound?

A2: The research indicates that this compound demonstrates antimicrobial activity against specific microorganisms. These include Staphylococcus aureus, S. epidermidis, Trichophyton mentagrophytes, and Microsporum canis [].

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